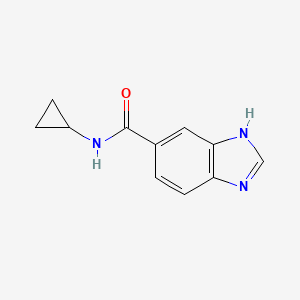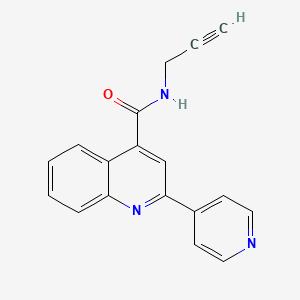
6-imidazol-1-yl-N-(4-methylphenyl)pyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-imidazol-1-yl-N-(4-methylphenyl)pyridine-3-carboxamide, also known as PHD inhibitor IOX4, is a chemical compound that has gained attention in the scientific community due to its potential applications in various research fields. The compound is a selective inhibitor of prolyl hydroxylase domain (PHD) enzymes, which play a crucial role in the regulation of hypoxia-inducible factor (HIF) proteins.
Scientific Research Applications
6-imidazol-1-yl-N-(4-methylphenyl)pyridine-3-carboxamide has been used in various scientific research applications due to its ability to selectively inhibit this compound enzymes. This compound enzymes play a crucial role in the regulation of HIF proteins, which are involved in the response to hypoxia. By inhibiting this compound enzymes, this compound can stabilize HIF proteins, leading to the activation of downstream signaling pathways. This has potential applications in various research fields, including cancer research, cardiovascular research, and neurodegenerative disease research.
Mechanism of Action
The mechanism of action of 6-imidazol-1-yl-N-(4-methylphenyl)pyridine-3-carboxamide involves the selective inhibition of this compound enzymes. This compound enzymes are responsible for the hydroxylation of proline residues in HIF proteins, leading to their degradation under normoxic conditions. By inhibiting this compound enzymes, this compound can prevent the degradation of HIF proteins, leading to their stabilization and activation of downstream signaling pathways.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been studied in various research fields. In cancer research, this compound has been shown to inhibit tumor growth and induce apoptosis in cancer cells (Kawamura et al., 2013). In cardiovascular research, this compound has been shown to improve cardiac function and reduce myocardial infarct size in animal models of myocardial infarction (Bencsik et al., 2016). In neurodegenerative disease research, this compound has been shown to protect against neuronal damage and improve cognitive function in animal models of Alzheimer's disease (Zhang et al., 2019).
Advantages and Limitations for Lab Experiments
The advantages of using 6-imidazol-1-yl-N-(4-methylphenyl)pyridine-3-carboxamide in lab experiments include its selectivity for this compound enzymes, its ability to stabilize HIF proteins, and its potential applications in various research fields. However, there are also limitations to using this compound, including its potential toxicity and the need for further studies to fully understand its mechanism of action and potential side effects.
Future Directions
There are several future directions for research involving 6-imidazol-1-yl-N-(4-methylphenyl)pyridine-3-carboxamide. One direction is the development of more selective this compound inhibitors with improved pharmacokinetic properties and reduced toxicity. Another direction is the investigation of the potential applications of this compound in other research fields, such as metabolic disorders and inflammatory diseases. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential side effects in vivo.
Conclusion:
In conclusion, this compound is a chemical compound that has potential applications in various research fields due to its ability to selectively inhibit this compound enzymes. The compound has been shown to have biochemical and physiological effects in cancer research, cardiovascular research, and neurodegenerative disease research. While there are limitations to using this compound in lab experiments, there are also several future directions for research involving the compound. Overall, this compound has the potential to be a valuable tool in scientific research.
Synthesis Methods
The synthesis method for 6-imidazol-1-yl-N-(4-methylphenyl)pyridine-3-carboxamide involves the reaction of 3-cyanopyridine with 4-methylphenylhydrazine to form 3-(4-methylphenyl)pyridin-2-amine. This intermediate is then reacted with imidazole-1-carboxamidine to form the final product, this compound. The synthesis method has been described in detail in a research paper by Kawamura et al. (2013).
Properties
IUPAC Name |
6-imidazol-1-yl-N-(4-methylphenyl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O/c1-12-2-5-14(6-3-12)19-16(21)13-4-7-15(18-10-13)20-9-8-17-11-20/h2-11H,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEEISEBAVMAFLG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2=CN=C(C=C2)N3C=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3,4-dihydro-1H-isoquinolin-2-yl-(5-methylimidazo[1,2-a]pyridin-2-yl)methanone](/img/structure/B7470381.png)

![1-[(1-Butyltetrazol-5-yl)methyl]-2-methylbenzimidazole](/img/structure/B7470393.png)

![2-(1-Adamantyl)-1-[4-(1-methylimidazol-2-yl)piperazin-1-yl]ethanone](/img/structure/B7470397.png)

![1-(2,3-Dihydroindol-1-yl)-2-imidazo[1,2-a]pyridin-2-ylethanone](/img/structure/B7470421.png)

![3,4-dihydro-1H-isoquinolin-2-yl-[3-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)-4-methoxyphenyl]methanone](/img/structure/B7470456.png)
![3-[(2-Oxo-2-piperidin-1-ylethyl)amino]benzonitrile](/img/structure/B7470469.png)



